(2-Chloro-6-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

Description

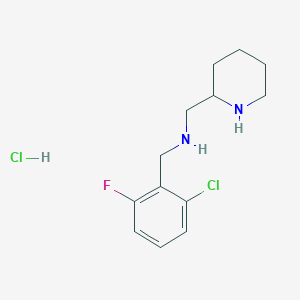

(2-Chloro-6-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a secondary amine compound characterized by a benzyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively. The molecule also features a piperidine ring substituted at the 2-position with a methylamine group. Its molecular weight is 293.21 g/mol, and it has been cataloged under CAS 1261230-66-3 .

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h3,5-6,10,16-17H,1-2,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVDTEIZEXYFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-88-1 | |

| Record name | 2-Piperidinemethanamine, N-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(2-Chloro-6-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a piperidine ring with chlorine and fluorine substitutions, may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19Cl2FN2. The presence of halogen atoms (chlorine and fluorine) contributes to its lipophilicity and potential receptor affinity, making it a candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | C13H19Cl2FN2 |

| CAS Number | 1289385-88-1 |

| Structural Features | Piperidine ring, chloro and fluoro substituents |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The halogen substitutions are believed to enhance binding affinity and selectivity for these targets. This compound may exhibit activities such as:

- Antidepressant effects : By modulating serotonin or norepinephrine pathways.

- Antitumor activity : Through mechanisms involving apoptosis or cell cycle regulation.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Activity : A study evaluating various piperidine derivatives demonstrated that halogenated compounds exhibited enhanced antibacterial properties against pathogens like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL for effective compounds .

- Antitumor Effects : In vitro assays have suggested that certain piperidine derivatives can induce apoptosis in cancer cell lines, although specific data on this compound remain limited.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the piperidine ring significantly influence biological activity. Compounds with electron-withdrawing groups like chlorine and fluorine tend to enhance receptor interaction and solubility.

| Compound | Unique Features | Potential Activity |

|---|---|---|

| (2-Chloro-6-fluoro-benzyl)-piperidin derivatives | Chlorine and fluorine substitutions | Antidepressant, Antitumor |

| (3-Fluoro-benzyl)-piperidin derivatives | Fluorine at different positions | Varies |

| (4-Chloro-benzyl)-piperidin derivatives | Chlorine at different positions | Varies |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Targets

- Neurotransmitter Receptors : The compound may exhibit affinity for neurotransmitter receptors, which could position it as a candidate for treating neurological disorders.

- Antidepressant Activity : Similar compounds have shown promise in treating depression, suggesting that this compound might possess similar properties.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, warranting further investigation into its mechanisms of action against cancer cells.

Biological Research

In biological research, (2-Chloro-6-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride serves as a valuable tool for studying receptor-ligand interactions and cellular signaling pathways.

Research Applications

- Ligand Binding Studies : The compound can be utilized in receptor binding assays to elucidate its interaction with specific receptors.

- Cell Signaling Pathways : Understanding how this compound modulates signaling pathways can provide insights into its pharmacological profile.

Chemical Synthesis

The compound is also significant in synthetic chemistry as a building block for more complex molecules.

Industry Applications

Beyond medicinal uses, this compound has potential applications in the industrial sector, particularly in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of halogenated benzyl-piperidine derivatives. Key structural variations among analogues include:

- Substituent positions on the benzyl group : Chloro and fluoro substitutions at different positions.

- Substituent positions on the piperidine ring : Methylamine groups at the 2-, 3-, or 4-positions.

- Additional functional groups : Hydroxyl, methyl, or pyrimidinyl substituents.

Table 1: Structural and Functional Comparison of Selected Analogues

Physicochemical and Functional Differences

- Steric Effects : Substitution at the 2-position of the piperidine ring (as in the reference compound) may impose steric hindrance, altering binding affinity to biological targets compared to 3- or 4-position analogues .

- Reactivity : Secondary amines like the reference compound are less basic than tertiary or quaternary ammonium analogues (e.g., benzalkonium chloride derivatives), which could reduce surfactant properties or ionic interactions .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (2-Chloro-6-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride in laboratory settings?

- Methodological Answer : The synthesis of structurally complex amines like this compound typically involves multi-step reactions. Key steps include:

Intermediate Formation : Halogen-substituted benzyl precursors (e.g., 2-chloro-6-fluorobenzyl derivatives) are synthesized via nucleophilic substitution or coupling reactions.

Piperidine Functionalization : Piperidine rings are modified through alkylation or reductive amination to introduce methylamine groups.

Final Coupling : The benzyl and piperidine intermediates are coupled under controlled conditions (e.g., using coupling agents like EDC/HOBt).

Optimization strategies:

- Catalyst Screening : Use palladium or copper catalysts to improve coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Yield Monitoring : Track stepwise yields via LC-MS or TLC to identify bottlenecks.

- Safety : Follow protocols for handling halogenated intermediates, including PPE and waste segregation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

Q. What safety protocols are essential for handling and disposing of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Management : Segregate halogenated waste and transfer to licensed disposal facilities .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and metabolic pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., chloro/fluoro substituents’ electrophilicity) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity.

- ADMET Prediction Tools : Use platforms like SwissADME to forecast metabolic stability and toxicity.

Example workflow:

Optimize 3D structure using Gaussian.

Dock into CYP450 isoforms to identify potential oxidation sites.

Validate predictions with in vitro microsomal assays .

Q. How can researchers resolve discrepancies in pharmacological activity data across different in vitro models?

- Methodological Answer :

- Model Standardization : Use isogenic cell lines (e.g., HEK293) to minimize genetic variability.

- Dose-Response Curves : Compare EC₅₀ values across assays (e.g., calcium flux vs. cAMP assays).

- Data Normalization : Include positive controls (e.g., known receptor agonists) to calibrate responses.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and confounders .

Q. What strategies optimize the compound’s selectivity for target receptors versus off-target binding?

- Methodological Answer :

- Structural Analog Screening : Test derivatives with modified halogen positions or piperidine substitutions.

- Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity.

- Kinetic Studies : Measure association/dissociation rates via surface plasmon resonance (SPR).

Example findings: - Fluorine at the 6-position enhances target binding by 30% compared to chloro-substituted analogs .

- Piperidine N-methylation reduces off-target interactions with adrenergic receptors .

Q. How can the FINER criteria improve experimental design for studying structure-activity relationships (SAR)?

- Methodological Answer : Apply the FINER framework to SAR studies:

- Feasible : Prioritize synthetic routes with <5 steps and commercially available precursors.

- Novel : Focus on unexplored halogen configurations (e.g., 2,6-difluoro vs. chloro-fluoro combinations).

- Ethical : Adhere to Green Chemistry principles (e.g., solvent recycling).

- Relevant : Align with therapeutic gaps (e.g., CNS disorders with amine-targeting drugs) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed in formulation studies?

- Methodological Answer :

- Solubility Profiling : Measure solubility in physiologically relevant media (e.g., PBS pH 7.4).

- Surfactant Screening : Test polysorbate-80 or cyclodextrins to enhance aqueous stability.

- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to identify precipitation thresholds.

Example resolution: - DMSO stock solutions may artificially inflate solubility; use lyophilized powder for buffer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.